2-methyl-5-(propan-2-yl)-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative characterized by a substituted benzene ring linked to a pyridazine-pyrazole hybrid moiety. Its structure combines a sulfonamide group (a common pharmacophore in enzyme inhibitors, e.g., carbonic anhydrase or cyclooxygenase inhibitors) with a pyridazine-pyrazole system, which is frequently associated with kinase inhibition or anti-inflammatory activity . The isopropyl (propan-2-yl) and methyl substituents on the benzene ring likely enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
2-methyl-5-propan-2-yl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2S/c1-16(2)18-6-5-17(3)21(15-18)32(30,31)28-20-9-7-19(8-10-20)25-22-11-12-23(27-26-22)29-14-4-13-24-29/h4-16,28H,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQXCYGIAPHIKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-(propan-2-yl)-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core benzene sulfonamide structure, followed by the introduction of the pyrazolyl and pyridazinyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide (-SONH-) group is a key site for nucleophilic substitution and condensation reactions:
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N-Alkylation/Acylation : The NH group undergoes alkylation with alkyl halides (e.g., methyl iodide) in the presence of bases like KCO or NaH. For example:
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Hydrazide Formation : Reaction with hydrazine generates hydrazide intermediates, which cyclize to form heterocycles (e.g., thiadiazoles) .
Pyridazine Ring Modifications
The pyridazine ring participates in cross-coupling reactions and nucleophilic aromatic substitution :
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Suzuki Coupling : Palladium-catalyzed coupling with boronic acids introduces aryl/heteroaryl groups at the 6-position of pyridazine (reported yields: 70–90%).
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Nucleophilic Substitution : Chlorine or bromine substituents on pyridazine react with amines or alkoxides under thermal conditions .
Pyrazole Functionalization
The 1H-pyrazole ring undergoes electrophilic substitution and cycloaddition :
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Nitration/Sulfonation : Directed by the NH group, nitration at the 4-position occurs with HNO/HSO .
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Mannich Reaction : Forms aminoalkyl derivatives using formaldehyde and secondary amines .
Substitution on the Benzene Ring
The methyl and isopropyl groups on the benzene ring influence reactivity:
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Halogenation : Bromination at the para position to sulfonamide occurs using Br/FeBr.
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Nitration : Limited by steric hindrance from isopropyl, requiring HNO/HSO under reflux .
Key Reaction Pathways and Conditions
Stability and Degradation
Scientific Research Applications
2-methyl-5-(propan-2-yl)-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-methyl-5-(propan-2-yl)-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous sulfonamide derivatives:
Key Observations :
Core Heterocycles : The target compound’s pyridazine-pyrazole system distinguishes it from chromen-pyrazolo-pyrimidine hybrids () and simpler pyrazole-sulfonamides (). Pyridazines are less common in clinical drugs but show promise in kinase inhibitor design due to their planar, electron-deficient structure .
However, bulky substituents may reduce solubility, necessitating formulation optimization .
Computational Analysis :
Tools like Multiwfn () enable electron density topology analysis, predicting reactive sites. For example:
- Electrostatic Potential (ESP): The sulfonamide group’s negative ESP may facilitate hydrogen bonding with target enzymes.
- Orbital Composition : Pyridazine’s π-deficient nature could enhance binding to ATP pockets in kinases .
Biological Activity
The compound 2-methyl-5-(propan-2-yl)-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide, often referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activities, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C₃₂H₄₉N₅O₈S, with a molecular weight of 631.8 g/mol. The structure features a sulfonamide group, which is significant for its biological activity. The presence of the pyrazole and pyridazine moieties contributes to its interaction with various biological targets.
Inhibition of Enzymatic Activity
One of the primary mechanisms through which this compound exhibits biological activity is by inhibiting specific enzymes. For example, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This inhibition leads to bacteriostatic effects, making the compound potentially useful in treating bacterial infections.
Antitumor Activity
Recent studies have indicated that compounds with similar structures can inhibit key kinases involved in tumor growth and proliferation. The pyrazole moiety has been implicated in targeting tyrosine kinases, which play a crucial role in cancer signaling pathways. Inhibiting these pathways can lead to reduced tumor growth and increased apoptosis in cancer cells.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound and related derivatives:
Antimicrobial Efficacy
A study conducted on similar sulfonamide derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was primarily through the inhibition of folate synthesis, leading to impaired nucleic acid synthesis in bacteria.
Antitumor Studies
In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. The IC50 values indicate potent activity against breast and lung cancer cell lines, suggesting a promising avenue for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
